

# Inter-day and intra-day precision for Repaglinide bioanalysis

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## Compound of Interest

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## Precision in Repaglinide Bioanalysis: A Comparative Guide

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a critical component of preclinical and clinical research. This guide offers a comparative overview of validated bioanalytical methods for the quantification of Repaglinide, a prominent oral antidiabetic drug. The following sections detail the performance characteristics of various analytical techniques, with a focus on inter-day and intra-day precision, and provide the experimental protocols used in their validation.

## Comparative Precision of Repaglinide Bioanalytical Methods

The quantification of Repaglinide in biological matrices is primarily accomplished using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often hinges on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The precision of these methods, expressed as the percentage of relative standard deviation (%RSD), is a key indicator of their reproducibility.

Analytical Method	Matrix	Intra-Day Precision (%RSD)	Inter-Day Precision (%RSD)	Linearity Range	LOQ
RP-HPLC with UV Detection	Pharmaceutical Dosage Form	< 2% <a href="#">[1]</a>	< 2% <a href="#">[1]</a>	0.5 - 3 $\mu\text{g/mL}$ <a href="#">[1]</a>	0.172 $\mu\text{g/mL}$ <a href="#">[1]</a>
RP-HPLC with UV Detection	Rabbit Plasma	$\leq 2.9\%$ <a href="#">[1]</a>	$\leq 2.9\%$ <a href="#">[1]</a>	10 - 1000 $\text{ng/mL}$ <a href="#">[1]</a>	5.23 $\text{ng/mL}$ <a href="#">[1]</a>
RP-HPLC with UV Detection	Rabbit Plasma	0.26 - 0.78%	1.30 - 1.56%	55 - 550 $\text{ng/mL}$ <a href="#">[2]</a>	Not explicitly stated
HPLC	Human Plasma	3.90 - 6.67% <a href="#">[3]</a> <a href="#">[4]</a>	5.21 - 11.84% <a href="#">[3]</a> <a href="#">[4]</a>	20 - 200 $\text{ng/mL}$ <a href="#">[3]</a> <a href="#">[4]</a>	20 $\text{ng/mL}$ <a href="#">[3]</a> <a href="#">[4]</a>
RP-HPLC	Tablet Formulation	0.5894 - 0.7344%	0.4378 - 0.8105%	2 - 10 $\mu\text{g/mL}$ <a href="#">[5]</a>	2.1101 $\mu\text{g/mL}$ <a href="#">[5]</a>
LC-MS/MS	Human Plasma	Not explicitly stated	Not explicitly stated	0.5 - 100 $\text{ng/mL}$ <a href="#">[6]</a>	Not explicitly stated
LC-MS/MS	In vitro metabolism study	Not explicitly stated	Not explicitly stated	2 - 1000 $\text{ng/mL}$	Not explicitly stated

## Experimental Protocols

Detailed methodologies are essential for the replication of bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Repaglinide analysis.

### RP-HPLC with UV Detection for Repaglinide in Pharmaceutical Dosage Forms[\[1\]](#)

This method is designed for the quantification of Repaglinide in bulk drug and tablet formulations.[\[1\]](#)

- Chromatographic Conditions:
  - Column: Varian C18 (250 x 4.6 mm i.d., 5 µm particle size)[1]
  - Mobile Phase: Acetonitrile:10mM Ammonium Acetate (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[1]
  - Flow Rate: 1.0 mL/min[1]
  - Detection: UV at 230 nm[1]
- Standard Solution Preparation:
  - Prepare a stock solution of Repaglinide (e.g., 500 µg/mL) in methanol.[1]
  - Perform serial dilutions with methanol to prepare working standard solutions in the desired concentration range (e.g., 0.5-3 µg/mL).[1]
- Sample Preparation (Tablets):
  - Weigh and finely powder 20 tablets.[1]
  - Transfer an amount of powder equivalent to 0.5 mg of Repaglinide to a 100 mL volumetric flask.[1]
  - Add approximately 60 mL of methanol and sonicate for 15 minutes.[1]
  - Make up the volume with methanol.[1]
  - Dilute 1 mL of this solution to 10 mL with methanol for analysis.[1]

## HPLC Method for Repaglinide in Human Plasma[3][4]

This method is suitable for pharmacokinetic studies of Repaglinide in human plasma.[3][4]

- Chromatographic Conditions:
  - Column: Purospher STAR C-18 analytical column (4.8 mm x 150 mm; 5 µm particle size) [3][4]

- Mobile Phase: Acetonitrile-ammonium formate (pH 2.7; 0.01 M) (60:40, v/v)[3][4]
- Flow Rate: 1 ml/min[3][4]
- Internal Standard: Indomethacin[3]
- Sample Preparation (Plasma):
  - Plasma samples containing Repaglinide and the internal standard were extracted with ethylacetate at pH 7.4.[3]

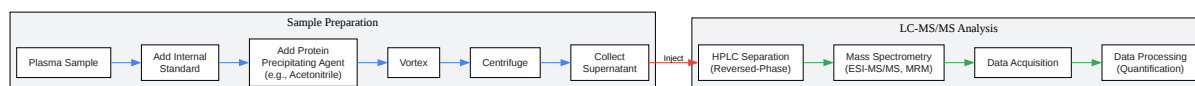
## LC-MS/MS for Repaglinide in Human Plasma[6]

This highly sensitive and selective method is ideal for pharmacokinetic and metabolism studies.

- Sample Preparation (Plasma):
  - Liquid-Liquid Extraction: After the addition of an internal standard (cetirizine), analytes were extracted from plasma samples using tert-butyl methyl ether.[6]
- Chromatographic and Mass Spectrometric Conditions:
  - Chromatography: Reversed-phase liquid chromatography[6]
  - Ionization: Electrospray ionization[6]
  - Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Repaglinide in plasma using a protein precipitation method followed by LC-MS/MS analysis.



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Caption: Workflow for Repaglinide bioanalysis in plasma.

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